4-Tert-butyl-2-(trifluoromethyl)phenol
Description
Contextual Significance of Phenolic Compounds with Perfluoroalkyl and Bulky Alkyl Substituents
Phenolic compounds are a cornerstone of chemical research and industry, prized for their antioxidant, antimicrobial, and anti-inflammatory properties. rsc.org Their utility spans from being foundational units in polymers and resins to serving as key intermediates in the synthesis of pharmaceuticals and agrochemicals. wikipedia.orgmdpi.com The inherent reactivity of the hydroxyl group and the aromatic ring allows for extensive functionalization, enabling chemists to fine-tune the molecule's properties for specific applications.
The introduction of bulky alkyl groups, such as the tert-butyl group, onto the phenolic ring imparts significant steric hindrance. This steric shield can enhance the thermal stability and oxidative resistance of the compound by restricting access to the reactive phenolic hydroxyl group and the aromatic ring. In polymer science, for example, monofunctional phenols like 4-tert-butylphenol (B1678320) act as chain stoppers or "endcappers," which are crucial for controlling molecular weight during polymerization. wikipedia.org Furthermore, the size and configuration of alkyl groups can influence the solubility and biological activity of the resulting molecule. uobasrah.edu.iq
Concurrently, the incorporation of perfluoroalkyl groups, most notably the trifluoromethyl (CF₃) group, has become a powerful strategy in modern medicinal and materials chemistry. The trifluoromethyl group is strongly electron-withdrawing and highly lipophilic. Its presence can significantly increase the acidity of the phenolic proton, alter the molecule's metabolic stability, and enhance its binding affinity to biological targets. drugbank.com The synthesis of trifluoromethyl-substituted phenols is an active area of research, though it can present challenges such as requiring harsh reaction conditions or resulting in low yields. google.com
Rationale for Investigating the Specific Molecular Architecture of 4-Tert-butyl-2-(trifluoromethyl)phenol
The specific substitution pattern of this compound is not arbitrary; it represents a deliberate combination of steric and electronic effects to create a molecule with unique and potentially valuable properties. The rationale for its investigation is multifaceted:
Modulated Acidity and Reactivity: The compound features a bulky, electron-donating tert-butyl group at the para-position and a strongly electron-withdrawing trifluoromethyl group at the ortho-position relative to the hydroxyl group. This arrangement creates a "push-pull" electronic effect. The CF₃ group significantly increases the acidity of the phenolic proton, making it more acidic than a simple alkylphenol. However, the bulky tert-butyl group provides steric protection, which can temper the reactivity of the hydroxyl group and the adjacent ring positions, potentially allowing for more selective chemical transformations.
Enhanced Lipophilicity and Stability: Both the tert-butyl and trifluoromethyl groups increase the molecule's lipophilicity, a key parameter for applications in materials science (e.g., solubility in nonpolar polymers) and medicinal chemistry (e.g., membrane permeability). The steric bulk of the tert-butyl group is also expected to confer enhanced thermal and oxidative stability.
Unique Supramolecular Chemistry: The combination of a highly acidic proton, a sterically hindered environment, and a fluorine-rich region (the CF₃ group) makes this molecule an interesting candidate for studies in crystal engineering and hydrogen bonding. The interplay between these features could lead to novel solid-state structures and materials with tailored properties.
Platform for Advanced Synthesis: As a highly functionalized and sterically demanding building block, this compound could serve as a valuable intermediate in the synthesis of more complex molecules, such as specialized ligands for catalysis, unique polymer additives, or novel pharmaceutical scaffolds where precise control over steric and electronic factors is paramount.
Overview of Current Research Trajectories Pertaining to Substituted Phenols
The synthesis of substituted phenols remains a vibrant and evolving area of chemical research. While classical methods like Friedel-Crafts alkylation and electrophilic aromatic substitution are well-established, they often suffer from a lack of regioselectivity, particularly when synthesizing highly substituted or complex patterns. mdpi.com Modern research focuses on overcoming these limitations through the development of more precise, efficient, and versatile synthetic strategies.
Current research trajectories include:
Metal-Catalyzed Cross-Coupling Reactions: These methods have become indispensable for creating C-C and C-O bonds with high precision, allowing for the controlled introduction of various substituents onto the phenolic ring. mdpi.com
Directed Ortho-Metalation (DoM): This strategy uses a directing group to guide a metalating agent (typically an organolithium reagent) to a specific ortho-position, enabling subsequent functionalization. This allows for the synthesis of highly substituted phenols that are difficult to access through classical methods.
Novel Cycloaddition and Aromatization Cascades: Researchers are designing elegant reaction cascades that build the substituted phenolic ring from simpler acyclic precursors. These methods can provide exceptional control over the final substitution pattern, avoiding the regioselectivity issues of working with a pre-existing phenol (B47542).
Late-Stage Functionalization: A significant focus is on developing methods to modify complex molecules containing a phenol motif in the final steps of a synthesis. This is particularly important in drug discovery, where it allows for the rapid generation of analogues for structure-activity relationship studies.
These advanced synthetic approaches are critical for accessing novel structures like this compound and unlocking their potential in various scientific and technological fields.
Physicochemical Properties of this compound
Detailed experimental data for this specific compound is not widely available in the public literature, highlighting its status as a novel research chemical. The following table provides key calculated and estimated properties based on its molecular structure.
| Property | Value |
| Molecular Formula | C₁₁H₁₃F₃O |
| Molecular Weight | 234.21 g/mol |
| CAS Number | 57477-80-2 |
| Appearance | (Not specified in literature) |
| Melting Point | (Not specified in literature) |
| Boiling Point | (Not specified in literature) |
| pKa (estimated) | Lower than 4-tert-butylphenol (pKa ~10.2) due to the electron-withdrawing CF₃ group. |
Direct Functionalization Approaches to the Phenolic Core
The construction of the this compound scaffold can be achieved by sequential functionalization of a simpler phenolic precursor. The order of introduction of the tert-butyl and trifluoromethyl groups is critical and depends on the directing effects of the substituents and the chosen methodologies.
Regioselective Ortho-Substitution Methodologies
Achieving selective substitution at the ortho-position of a phenol is a key challenge, as electrophilic aromatic substitution on phenols typically yields a mixture of ortho and para isomers. wku.edu Directed ortho-metalation (DoM) is a powerful strategy for achieving site-specific functionalization of aromatic compounds, including phenols. wku.edunih.gov This technique involves the use of a directing metalating group (DMG) that positions a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position, creating a nucleophilic aryl-lithium species. researchgate.net
For phenols, the hydroxyl group itself is not an effective DMG for C-lithiation. Therefore, it is often converted into a more potent directing group, such as an O-aryl carbamate. researchgate.netcdnsciencepub.com This protected intermediate can then be treated with an organolithium reagent like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), to achieve selective deprotonation at the ortho-position. cdnsciencepub.com The resulting aryllithium intermediate can react with a suitable electrophile to install the desired substituent. researchgate.netcdnsciencepub.com In the context of synthesizing this compound, this strategy could involve the ortho-lithiation of a protected 4-tert-butylphenol, followed by quenching with an electrophilic trifluoromethylating agent. The protecting group is then removed to yield the final product. cdnsciencepub.com
Table 1: Key Steps in Directed ortho-Metalation (DoM) of Phenols
| Step | Description | Reagents | Purpose |
| 1. Protection | The phenolic hydroxyl group is converted into a directing metalating group (DMG). | Isopropyl isocyanate, Trialkylsilyl triflates | To facilitate regioselective deprotonation at the ortho-position. cdnsciencepub.com |
| 2. Lithiation | The protected phenol is treated with a strong base to deprotonate the C-H bond ortho to the DMG. | n-Butyllithium/TMEDA, sec-Butyllithium | To generate a nucleophilic aryl-lithium intermediate. researchgate.netcdnsciencepub.com |
| 3. Electrophilic Quench | The aryl-lithium intermediate reacts with an electrophile to form a new C-C or C-X bond. | Electrophilic CF3+ source (e.g., Togni reagent) | To introduce the trifluoromethyl group at the ortho-position. |
| 4. Deprotection | The DMG is removed to restore the phenolic hydroxyl group. | Mild alkaline or acidic conditions | To yield the final substituted phenol product. researchgate.net |
Catalytic and Non-Catalytic Trifluoromethylation of Phenols
The introduction of a trifluoromethyl (CF3) group onto a phenolic ring is a crucial step that can be accomplished through various methods. The choice of method often depends on the substrate's existing substituents and the desired regioselectivity.
Catalytic Approaches: Biocatalytic methods have emerged as a mild and selective option for trifluoromethylation. One such approach employs a laccase enzyme in the presence of an oxidant like tBuOOH and a CF3 radical source, such as sodium triflinate (Langlois' reagent) or zinc(II) bis(trifluoromethanesulfinate) (Baran's reagent). nih.gov This system relies on the enzymatic generation of a phenol radical cation, which then combines with a chemically generated CF3 radical. nih.gov This method is notable for its mild reaction conditions and tolerance of various functional groups, including esters, ketones, and nitriles. nih.gov
Non-Catalytic and Reagent-Based Approaches: Electrophilic trifluoromethylation is a more traditional and widely used strategy. This involves the use of shelf-stable, electrophilic "CF3+" sources that can react with nucleophilic aromatic rings. nih.gov Prominent examples of these reagents include:
Hypervalent Iodine Reagents (e.g., Togni Reagents): These compounds are highly effective for the trifluoromethylation of a wide range of nucleophiles, including phenols. nih.govbeilstein-journals.orgbrynmawr.edu Reactions with phenols can sometimes lead to a mixture of C-trifluoromethylated and O-trifluoromethylated products, depending on the reaction conditions and the substitution pattern of the phenol. mdpi.com
(Trifluoromethyl)dibenzoheterocyclic Salts (e.g., Umemoto Reagents): These sulfonium-, seleno-, or telluro-phenium salts are powerful electrophilic trifluoromethylating agents with tunable reactivity based on substituents on their aromatic rings. nih.gov
Visible-light-promoted trifluoromethylation offers another route. For instance, phenol derivatives can be reacted with trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate, irradiated with LED light. chemistryviews.org This process is thought to proceed via single-electron transfer from a photoexcited phenoxide intermediate. chemistryviews.org
Table 2: Comparison of Phenol Trifluoromethylation Methods
| Method | Reagent/Catalyst | Key Features |
| Biocatalytic | Laccase / tBuOOH / Langlois' or Baran's Reagent | Proceeds under mild conditions; tolerates various functional groups. nih.gov |
| Electrophilic | Togni Reagents, Umemoto Reagents | Utilizes stable, commercially available "CF3+" sources; versatile for many substrates. nih.govbrynmawr.edu |
| Photocatalytic | CF3I / Cs2CO3 / Visible Light | Metal-free; proceeds via a proposed radical mechanism. chemistryviews.org |
Alkylation Techniques for Introducing Tert-butyl Moieties
The introduction of a tert-butyl group onto a phenol ring is most commonly achieved via Friedel-Crafts alkylation. cerritos.edu This electrophilic aromatic substitution reaction involves reacting a phenol with an alkylating agent in the presence of an acid catalyst. cerritos.edu
For the synthesis of 4-tert-butylphenol, the typical alkylating agent is isobutene, which serves as a precursor to the tert-butyl carbocation electrophile. researchgate.netacs.org The reaction is catalyzed by strong Brønsted acids like sulfuric acid or solid acid catalysts. researchgate.net The hydroxyl group of phenol is a strongly activating, ortho,para-directing group. While both 2-tert-butylphenol and 4-tert-butylphenol are formed, the reaction conditions can be optimized to favor the para-isomer. researchgate.net The alkylation is reversible, and under certain conditions, the initially formed ortho-isomer can rearrange to the thermodynamically more stable para-isomer. researchgate.net
Alternatively, unactivated tertiary alcohols can be used as alkylating agents in the presence of a synergistic Brønsted/Lewis acid catalyst system. chemrxiv.org This approach also follows a Friedel-Crafts-type mechanism, where the acid catalyst facilitates the formation of the tertiary carbocation. Steric hindrance plays a significant role in these reactions, often limiting overalkylation. cerritos.edu
Synthesis of Complex Architectures Incorporating this compound Subunits
Once synthesized, the this compound core can be further modified to create more complex molecules. The presence of the reactive phenolic hydroxyl group and the activated aromatic ring allows for a variety of derivatization reactions.
Mannich-Type Reactions for Phenolic Functionalization
The Mannich reaction is a three-component condensation that installs an aminomethyl group onto an acidic proton located alpha to a carbonyl group. In the case of phenols, the activated aromatic ring can act as the nucleophile, leading to C-aminomethylation, typically at the ortho-position to the activating hydroxyl group. wku.edu
The reaction involves an amine (primary or secondary), formaldehyde (or another aldehyde), and the phenolic substrate. The amine and formaldehyde first react to form an electrophilic Eschenmoser's salt or a similar iminium ion. wku.edu The electron-rich phenol then attacks this iminium ion, resulting in the substitution of a hydrogen atom on the ring with an aminomethyl group. This functionalization introduces a new C-C bond and incorporates a nitrogen-containing moiety, providing a versatile handle for further synthetic transformations. mdpi.com Mannich-type reactions have been used to create complex phenolic structures, including those with multiple substitution patterns. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-tert-butyl-2-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O/c1-10(2,3)7-4-5-9(15)8(6-7)11(12,13)14/h4-6,15H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPXTHKHQONIKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505757 | |
| Record name | 4-tert-Butyl-2-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57477-80-2 | |
| Record name | 4-tert-Butyl-2-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization of 4 Tert Butyl 2 Trifluoromethyl Phenol
X-ray Crystallographic Analysis for Solid-State Structure Elucidation
The molecular conformation of 4-tert-butyl-2-(trifluoromethyl)phenol is expected to be largely influenced by the steric and electronic interactions between its substituents. The phenol (B47542) ring itself would provide a rigid planar framework. The torsion angles of interest would be those describing the orientation of the tert-butyl and trifluoromethyl groups relative to this ring.
The C-C-C-C torsion angle defining the orientation of the tert-butyl group with respect to the benzene (B151609) ring is anticipated to adopt a value that minimizes steric hindrance with the adjacent hydrogen atom on the ring. In similar structures, these values are often close to 90°, placing one methyl group in the plane of the ring and the other two staggered on either side.
The C-C-F torsion angles of the trifluoromethyl group are also of significant interest. Due to the relatively low barrier to rotation around the C-CF3 bond, a range of conformations might be observed. However, the most stable conformation would likely involve staggering of the fluorine atoms with respect to the ortho-hydroxyl group and the neighboring hydrogen atom to minimize steric repulsion. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate these torsion angles and predict the lowest energy conformation.
A key structural feature anticipated in this compound is the presence of an intramolecular hydrogen bond between the hydroxyl group (-OH) and one of the fluorine atoms of the adjacent trifluoromethyl group (-CF3). This type of interaction is common in ortho-substituted phenols where a hydrogen bond acceptor is present.
This intramolecular hydrogen bond would lead to the formation of a stable six-membered ring, often referred to as an S(6) ring motif in graph-set notation. The formation of this hydrogen bond would significantly influence the conformation of the molecule, holding the hydroxyl proton in the plane of the aromatic ring and oriented towards the trifluoromethyl group. The strength of this O-H···F bond can be inferred from the O···F distance and the O-H···F angle, which would be expected to be in the ranges of 2.6-2.8 Å and 100-120°, respectively, based on similar reported structures.
A common phenomenon observed in the crystal structures of molecules containing trifluoromethyl groups is rotational disorder. This arises because the trifluoromethyl group can often adopt multiple orientations within the crystal lattice with similar energies. The three-fold symmetry of the -CF3 group and its relatively low rotational barrier contribute to this effect.
In an X-ray crystallographic study, this disorder would manifest as the fluorine atoms appearing as partial occupancy sites, often modeled as two or more overlapping -CF3 groups with their site occupancy factors summing to one. The analysis of this disorder provides insights into the conformational flexibility of the molecule in the solid state and the nature of the intermolecular forces that influence its orientation. The specific nature of the disorder (e.g., two-site or three-site disorder) would depend on the local symmetry of the crystal environment.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR would provide definitive information about its molecular structure.
While a definitive, peer-reviewed assignment is not available, the ¹H and ¹³C NMR spectra of this compound can be predicted based on established substituent effects on chemical shifts.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the tert-butyl protons, and the hydroxyl proton.
Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets, depending on the coupling constants. Their chemical shifts would be in the range of 6.8-7.5 ppm.
Tert-butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet, typically in the upfield region around 1.3 ppm.
Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration. However, due to the expected intramolecular hydrogen bonding, it is likely to appear as a broader singlet at a relatively downfield position.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Aromatic Carbons: The six aromatic carbons will have chemical shifts in the range of 115-160 ppm. The carbon bearing the hydroxyl group will be the most downfield, while the carbon attached to the trifluoromethyl group will also be significantly deshielded and may show a quartet splitting due to coupling with the fluorine atoms.
Tert-butyl Carbons: The quaternary carbon of the tert-butyl group will appear around 34 ppm, and the three equivalent methyl carbons will resonate at approximately 31 ppm.
Trifluoromethyl Carbon: The carbon of the trifluoromethyl group will be observed as a quartet in the region of 120-130 ppm due to one-bond coupling with the three fluorine atoms.
The following tables provide the predicted chemical shift ranges for this compound.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.8 - 7.5 | m |
| tert-Butyl-H | ~1.3 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to ¹⁹F coupling) |
|---|---|---|
| C-OH | 155 - 160 | s |
| C-CF₃ | 120 - 125 | q |
| C-tert-Butyl | 140 - 145 | s |
| Aromatic C-H | 115 - 130 | s |
| C(CH₃)₃ | ~34 | s |
| C(CH₃)₃ | ~31 | s |
To unambiguously assign all proton and carbon signals and to gain further insight into the stereochemistry and connectivity of this compound, a suite of advanced NMR experiments would be employed.
2D Correlation Spectroscopy (COSY): This experiment would reveal the coupling relationships between the aromatic protons, helping to definitively assign their positions on the ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum would correlate each proton signal with the carbon atom to which it is directly attached, allowing for the assignment of the protonated aromatic carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments are crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, correlations from the tert-butyl protons to the quaternary carbon and the adjacent aromatic carbons would confirm their connectivity. Correlations from the aromatic protons to the carbon of the trifluoromethyl group would also be expected.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as NOESY or ROESY, can provide through-space correlations between protons that are in close proximity. An NOE between the hydroxyl proton and the fluorine atoms of the trifluoromethyl group would provide direct evidence for the intramolecular hydrogen bond. Similarly, NOEs between the tert-butyl protons and the adjacent aromatic proton would help to confirm the conformation around the C-C bond.
¹⁹F NMR Spectroscopy: Given the presence of the trifluoromethyl group, ¹⁹F NMR would be a valuable tool. The spectrum would likely show a singlet for the three equivalent fluorine atoms. Coupling between the fluorine atoms and the aromatic protons or the trifluoromethyl carbon could also be observed in high-resolution spectra or through specialized 2D experiments like ¹H-¹⁹F HOESY.
By employing these advanced NMR techniques, a comprehensive and unambiguous structural and stereochemical characterization of this compound in solution can be achieved.
Mass Spectrometric Techniques for Molecular Identity and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a compound like this compound, MS serves two primary functions: confirming its molecular identity by determining its exact mass and characterizing its purity by identifying and quantifying any present impurities. The coupling of mass spectrometry with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) provides a robust platform for comprehensive sample analysis.
High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the elemental composition of a molecule. Unlike nominal mass instruments, which provide integer masses, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure mass with extremely high accuracy, typically to within 5 parts per million (ppm). This precision allows for the calculation of a unique elemental formula, providing a high degree of confidence in the compound's identity.
For this compound, with the molecular formula C₁₁H₁₃F₃O, the theoretical monoisotopic mass can be calculated with high precision. An experimental measurement via HRMS would be expected to align closely with this calculated value. The minute difference between the measured mass and the theoretical mass, known as mass error, is a key indicator of a correct assignment. While specific experimental data for this compound is not publicly available, the table below illustrates the expected outcome of such an analysis.
| Parameter | Value | Description |
|---|---|---|
| Molecular Formula | C₁₁H₁₃F₃O | The elemental composition of the target compound. |
| Theoretical Exact Mass (Da) | 218.09185 | Calculated mass based on the most abundant isotopes of C, H, F, and O. |
| Hypothetical Measured Mass (Da) | 218.09179 | An example of a value that would be obtained from an HRMS instrument. |
| Hypothetical Mass Error (ppm) | -0.28 | The deviation of the measured mass from the theoretical mass, confirming high accuracy. |
This high degree of mass accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas.
To ensure the purity of a chemical substance, hyphenated chromatographic-mass spectrometric techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. thermofisher.comnih.gov These methods first separate the components of a mixture in the chromatographic step, after which each separated component is introduced into the mass spectrometer for detection and identification. This is essential for creating a detailed impurity profile.
The choice between GC-MS and LC-MS depends on the volatility and thermal stability of the analyte and its impurities. lcms.cz For phenolic compounds, GC-MS is a commonly used technique. analytice.comepa.gov Impurities in a sample of this compound could include positional isomers, residual starting materials from its synthesis, or byproducts from side reactions. For instance, isomers such as 2-tert-butyl-4-(trifluoromethyl)phenol (B14836467) could be present. bldpharm.com GC can effectively separate these isomers based on differences in their boiling points and interaction with the GC column, and the subsequent MS analysis can confirm their identity.
The following table provides an illustrative example of a potential impurity profile for this compound, as would be determined by a technique like GC-MS.
| Potential Impurity | Potential Source | Analytical Technique |
|---|---|---|
| 2-tert-Butyl-4-(trifluoromethyl)phenol | Isomeric byproduct from synthesis | GC-MS |
| 4-tert-Butylphenol (B1678320) | Unreacted starting material | GC-MS, LC-MS |
| Phenol | Starting material or degradation product | GC-MS |
| 2,4-Di-tert-butylphenol | Byproduct from side reactions | GC-MS |
This systematic approach of separation followed by mass spectrometric detection allows for the confident identification and quantification of impurities, which is a critical step in the quality control of any chemical compound.
Computational Chemistry and Theoretical Investigations of 4 Tert Butyl 2 Trifluoromethyl Phenol
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Investigation of Intermolecular Interactions in Complex Systems
The study of intermolecular interactions is crucial for understanding the behavior of molecules in condensed phases and complex biological systems. For 4-Tert-butyl-2-(trifluoromethyl)phenol, computational methods provide a powerful lens through which to examine the non-covalent forces that govern its aggregation and interaction with other molecules. While specific studies exclusively focused on this compound are limited, valuable insights can be drawn from computational analyses of structurally related molecules containing tert-butyl and trifluoromethyl functional groups.
Theoretical investigations into trifluoromethyl-substituted organic solids have highlighted the significant role of weak C-H···O and C-H···F hydrogen bonds, as well as π···π and C-F···F-C interactions, in dictating crystal packing. researchgate.net The presence of the electron-withdrawing trifluoromethyl group can influence the electrostatic potential of the molecule, thereby modulating the strength and directionality of these interactions. The interplay between the bulky, nonpolar tert-butyl group and the polar trifluoromethyl group is expected to create a complex landscape of intermolecular forces.
The relative contributions of different intermolecular interactions for a related compound, 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, have been quantified using Hirshfeld surface analysis, as shown in the table below. While this is a different molecule, it provides an illustrative example of the types of interactions that can be expected for phenols with trifluoromethyl groups.
| Interaction Type | Contribution (%) |
|---|---|
| C···H/H···C | 29.2 |
| H···H | 28.6 |
| F···H/H···F | 25.6 |
| O···H/H···O | 5.7 |
| F···F | 4.6 |
Data adapted from a study on a related trifluoromethyl-substituted phenol (B47542) derivative.
These data underscore the importance of not only strong hydrogen bonds but also weaker interactions involving fluorine and hydrogen atoms in the crystal packing of such compounds.
Quantum Chemical Reactivity Descriptors and Reaction Mechanism Studies
Quantum chemical calculations are instrumental in predicting the reactivity of molecules by identifying sites susceptible to electrophilic and nucleophilic attack. Key reactivity descriptors derived from Density Functional Theory (DFT), such as the Fukui function and the molecular electrostatic potential (MEP), provide a theoretical framework for this assessment. ymerdigital.comnumberanalytics.comnih.gov
The Fukui function , , indicates the change in electron density at a point (\mathbf{r}) when the total number of electrons in the molecule changes. nih.gov Specifically, the Fukui function for nucleophilic attack () highlights regions where an additional electron is most likely to reside, indicating electrophilic sites. Conversely, the Fukui function for electrophilic attack () points to regions where electron density is most depleted upon electron removal, indicating nucleophilic sites. researchgate.netresearchgate.net For this compound, one would anticipate that the oxygen atom of the hydroxyl group and the carbon atoms of the aromatic ring would be primary sites for electrophilic attack, while the trifluoromethyl group would activate the ring towards nucleophilic attack.
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and thus prone to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. ymerdigital.com In the case of this compound, the MEP would likely show a region of high negative potential around the phenolic oxygen atom, making it a prime target for electrophiles. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its susceptibility to deprotonation. The trifluoromethyl group, being strongly electron-withdrawing, would create a region of lower electron density on the aromatic ring, particularly at the ortho and para positions relative to it, making these sites potential targets for nucleophiles.
A summary of commonly used quantum chemical reactivity descriptors is provided in the table below.
| Descriptor | Definition | Significance |
|---|---|---|
| Fukui Function ((f(\mathbf{r}))) | Derivative of the electron density with respect to the number of electrons. | Identifies the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attack. researchgate.netresearchgate.net |
| Molecular Electrostatic Potential (MEP) | The potential experienced by a positive point charge at a particular location near a molecule. | Visually indicates electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ymerdigital.com |
| Global Electrophilicity Index ((\omega)) | A measure of the stabilization in energy when the system acquires an additional electronic charge. | Quantifies the overall electrophilic nature of a molecule. |
| Global Nucleophilicity Index ((N)) | A measure of the ability of a molecule to donate electrons. | Quantifies the overall nucleophilic nature of a molecule. nih.gov |
Understanding the mechanism of a chemical reaction requires the exploration of its potential energy surface (PES). The PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.orgresearchgate.net Stationary points on the PES, such as minima (reactants and products) and saddle points (transition states), are of particular interest. researchgate.net
For this compound, several types of chemical transformations can be envisaged, and their potential energy surfaces could be elucidated through computational methods. For instance, reactions involving the phenolic hydroxyl group, such as deprotonation or etherification, would have a specific PES. Similarly, electrophilic aromatic substitution reactions on the benzene (B151609) ring would proceed through different transition states and intermediates, each with a characteristic energy profile.
Theoretical studies on the reaction mechanisms of substituted phenols provide a basis for understanding the potential transformations of this compound. For example, the mechanism of phenol oxidation has been investigated using DFT, revealing the role of electron transfer and the formation of radical intermediates. nih.gov The presence of both an electron-donating tert-butyl group and an electron-withdrawing trifluoromethyl group on the same aromatic ring would likely have a significant impact on the thermodynamics and kinetics of such reactions.
Furthermore, computational studies on the defluorination of trifluoromethylphenols have shown that this process can proceed via an E1cb mechanism, which is initiated by the deprotonation of the phenol. rsc.org The potential energy surface for such a reaction involving this compound would be complex, involving several steps with distinct transition states and intermediates. The elucidation of such a PES would provide valuable information on the stability of the molecule and its potential degradation pathways.
Theoretical investigations into the phenol-epoxide ring-opening reaction have also been conducted, clarifying the role of different catalysts and the nature of the rate-determining steps. mdpi.com While not directly involving this compound, these studies demonstrate the power of computational chemistry in mapping out complex reaction pathways and identifying key energetic barriers.
Chemical Reactivity and Mechanistic Studies of 4 Tert Butyl 2 Trifluoromethyl Phenol
Reactions at the Phenolic Hydroxyl Group
The hydroxyl group is a primary site of reactivity in 4-tert-butyl-2-(trifluoromethyl)phenol, readily participating in reactions typical of phenols.
The phenolic hydroxyl group can be readily converted into ethers and esters through well-established synthetic methodologies. These derivatizations are crucial for modifying the compound's physical and biological properties.
Etherification: The synthesis of ethers from phenols, such as this compound, is commonly achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide, which then reacts with an alkyl halide. For instance, the sodium salt of a trifluoromethylphenol can act as a nucleophile in a reaction with an alkyl halide to form the corresponding ether. A specific example is the reaction of a trifluoromethylhalobenzene with sodium benzylate to produce a trifluoromethylphenyl benzyl (B1604629) ether, which can subsequently be hydrogenolyzed to the phenol. epo.org
The general scheme for the Williamson ether synthesis is as follows:
Deprotonation: The phenol is treated with a strong base (e.g., sodium hydride, NaH) to form the sodium phenoxide.
Nucleophilic Substitution: The phenoxide ion then displaces a halide from an alkyl halide in an SN2 reaction to form the ether. libretexts.org
An eco-friendly method for forming tert-butyl ethers of phenols involves using a catalytic amount of Er(OTf)3 in solvent-free conditions at room temperature. organic-chemistry.org
Esterification: Esterification of the phenolic hydroxyl group can be accomplished by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acidic byproduct. A highly chemoselective method for the esterification of phenols involves the use of mixed carboxylic-trifluoroacetic anhydrides, which can afford pure products in quantitative yields.
| Reaction Type | General Reagents | Product Type |
| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Aryl Ether |
| Esterification | Acyl Halide (RCOCl) or Acid Anhydride ((RCO)₂O) | Phenyl Ester |
Tautomers are constitutional isomers that readily interconvert, often through the relocation of a hydrogen atom. wikipedia.org For phenols, the most significant tautomeric relationship is the keto-enol equilibrium. The phenolic form is the "enol" tautomer, while the "keto" tautomer is a cyclohexadienone.
For most simple phenols, the equilibrium overwhelmingly favors the enol form due to the thermodynamic stability afforded by the aromaticity of the benzene (B151609) ring. libretexts.orgquora.com The stabilization gained from forming an aromatic system is substantial, making the keto form significantly less stable. libretexts.org
In the case of this compound, the equilibrium is also expected to lie almost exclusively on the side of the phenolic (enol) form. The presence of the trifluoromethyl group, a strong electron-withdrawing group, can influence the acidity of the phenolic proton but does not typically provide enough stabilization to the keto form to overcome the energy penalty of losing aromaticity. Studies on trifluoromethyl-β-diketones have shown that they exist predominantly in their enolic forms in nonpolar solvents. daneshyari.comresearchgate.netcapes.gov.br
The keto-enol tautomerization can be catalyzed by either acid or base. libretexts.orgmasterorganicchemistry.com
Base-catalyzed mechanism: A base removes the proton from the hydroxyl group to form a phenoxide ion, which is then protonated at a carbon atom of the ring to form the keto tautomer.
Acid-catalyzed mechanism: An acid protonates a carbon atom of the aromatic ring, and a subsequent deprotonation of the hydroxyl group by a base yields the keto tautomer.
Despite the mechanistic possibility of interconversion, the high stability of the aromatic ring ensures that this compound exists almost entirely as the phenol.
Transformations Involving the Trifluoromethyl Group
The trifluoromethyl group is known for its high stability, which is a key reason for its prevalence in pharmaceuticals and agrochemicals. mdpi.com However, under specific conditions, it can undergo transformations.
While the trifluoromethyl group itself is generally unreactive, synthetic strategies involving fluorination and deoxofluorination are highly relevant for the synthesis of related fluorinated aromatics. Deoxyfluorination of phenols provides a direct route to aryl fluorides.
One prominent method for the deoxofluorination of phenols is the use of reagents like PhenoFluor. doi.org This reagent can convert a phenolic hydroxyl group directly into a fluorine atom in an ipso-substitution. nih.govharvard.edu This transformation is valuable for accessing fluoroarenes that might be difficult to synthesize through other means. The reaction tolerates a range of functional groups, although it is more effective for electron-poor phenols. doi.org A more practical and storable version of this reagent is PhenoFluorMix, a mixture of N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and CsF, which can be used for the deoxyfluorination of various phenols and heterocycles. organic-chemistry.org
| Reagent | Transformation | Key Features |
| PhenoFluor | Ar-OH → Ar-F | Converts phenols to aryl fluorides; crystalline and non-explosive. doi.org |
| PhenoFluorMix | Ar-OH → Ar-F | Stable in air, storable, and available on a large scale. organic-chemistry.org |
The trifluoromethyl group is generally stable under a wide range of chemical conditions due to the strength of the carbon-fluorine bond. mdpi.com It is resistant to many common synthetic reagents and conditions, including moderate acids and bases. rsc.org
However, under harsh conditions, the trifluoromethyl group can react. For example, trifluoromethyl-substituted arenes can undergo protolytic defluorination in superacids like trifluoromethanesulfonic acid (CF₃SO₃H). nih.gov These reactions suggest the formation of reactive electrophilic intermediates. nih.gov Furthermore, studies have shown that trifluoromethylphenols can undergo spontaneous aqueous defluorination, particularly under alkaline conditions, to form the corresponding hydroxybenzoic acids. chemrxiv.org The mechanism is proposed to proceed via an E1cb (Elimination, Unimolecular, conjugate Base) pathway. chemrxiv.org
Recent research has also explored the defluorinative functionalization of trifluoromethylarenes. For instance, photoredox catalysis can be used for the hydrodefluorination of electron-deficient trifluoromethylarenes, converting a CF₃ group to a CF₂H group. nih.gov Palladium-catalyzed multicomponent cascade reactions can also achieve defluorinative functionalization. nih.govacs.org Another approach is the fluoride-initiated coupling of trifluoromethylarenes with allylsilanes to produce allylated α,α-difluorobenzylic compounds. acs.org
Aromatic Ring Functionalization via C-H Activation
Direct C-H functionalization of phenols is a powerful tool for increasing molecular complexity in an atom-economical fashion. acs.orgresearchgate.netnih.gov The regioselectivity of these reactions is influenced by the directing effects of the substituents on the aromatic ring. In this compound, the hydroxyl group is a strong ortho, para-director, the tert-butyl group is a weaker ortho, para-director, and the trifluoromethyl group is a meta-director.
The strong directing effect of the phenolic hydroxyl group typically dominates, making the positions ortho and para to it the most reactive towards electrophilic substitution. However, in this compound, one ortho position is occupied by the trifluoromethyl group, and the para position is blocked by the tert-butyl group. This leaves the remaining two C-H bonds as potential sites for functionalization.
Transition metal-catalyzed C-H activation often employs a directing group to achieve high regioselectivity. nih.gov The phenolic hydroxyl group itself can act as a directing group, facilitating functionalization at the ortho positions. For this compound, this would direct functionalization to the C-H bond adjacent to the hydroxyl group.
Various transition-metal catalysts, including those based on palladium, rhodium, and gold, have been developed for the C-H functionalization of phenols. researchgate.netresearchgate.netlookchem.com These methods allow for a range of transformations, including arylation, olefination, and alkylation. The specific outcome and regioselectivity would depend on the chosen catalyst, directing group strategy, and reaction conditions. For instance, a gold-catalyzed reaction has been developed for the highly chemo- and site-selective C-H bond insertion of phenols with diazo compounds. researchgate.net
The steric hindrance from the bulky tert-butyl group and the electronic effect of the trifluoromethyl group will play a crucial role in determining the feasibility and selectivity of C-H activation at the available positions on the aromatic ring of this compound.
Regioselective C-H Bond Activation and Subsequent Coupling Reactions
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in organic synthesis for creating complex molecules from simpler precursors. For substituted phenols like this compound, the regioselectivity of C-H activation is dictated by the directing ability of the hydroxyl group and the influence of the other ring substituents.
The hydroxyl group is a well-known ortho, para-director in electrophilic aromatic substitution reactions due to its strong electron-donating resonance effect. However, in transition-metal-catalyzed C-H activation, the hydroxyl group can also act as an internal directing group, facilitating functionalization at the ortho positions. In the case of this compound, the para-position is blocked by the tert-butyl group. One ortho-position is occupied by the trifluoromethyl group, leaving the C6-H and C3-H bonds as potential sites for activation.
The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack but can influence the regioselectivity of metal-catalyzed C-H functionalization. Research on related phenolic systems suggests that transition-metal-catalyzed reactions, such as those involving palladium, rhodium, or copper, could potentially be employed for C-H activation. The steric bulk of the tert-butyl group and the electronic nature of the trifluoromethyl group would play crucial roles in determining the preferred site of reaction. Mechanistic studies on analogous compounds often propose a pathway involving the formation of a metal-phenol complex, followed by C-H bond cleavage to form a metallacyclic intermediate. Subsequent reaction with a coupling partner, such as an alkene, alkyne, or aryl halide, would then lead to the functionalized product.
While specific data is not available for this compound, the general principles of C-H activation on phenolic scaffolds provide a framework for predicting its behavior.
Catalytic C-H Functionalization Strategies Utilizing Phenolic Scaffolds
A variety of catalytic strategies have been developed for the C-H functionalization of phenolic compounds, which could theoretically be applied to this compound. rsc.orgresearchgate.netnih.govnih.gov These strategies often rely on the directing effect of the hydroxyl group to achieve high regioselectivity.
Table 1: Potential Catalytic C-H Functionalization Reactions for Phenolic Scaffolds
| Reaction Type | Catalyst System (General) | Potential Coupling Partner | Expected Product Type |
|---|---|---|---|
| Olefination | Pd(OAc)₂, Rh(III) complexes | Alkenes | Alkenylated phenols |
| Arylation | Pd(OAc)₂, Cu(I) salts | Aryl halides, Boronic acids | Arylated phenols |
| Alkylation | Ru(II) complexes, Fe(III) salts | Alkyl halides, Alkenes | Alkylated phenols |
For this compound, the C6-H bond, being ortho to the hydroxyl group and sterically accessible, would be a likely candidate for functionalization. The electron-withdrawing trifluoromethyl group at the C2 position would influence the acidity of the phenolic proton and the electronic properties of the aromatic ring, thereby affecting the efficiency and outcome of these catalytic reactions. For instance, the increased acidity of the phenol could facilitate the formation of the initial metal-phenolate complex, which is often a key step in the catalytic cycle.
Intramolecular Interactions and Conformational Effects on Reactivity
The conformation of this compound and the presence of intramolecular interactions are expected to have a significant impact on its reactivity.
The primary intramolecular interaction anticipated in this molecule is a hydrogen bond between the hydroxyl proton and one of the fluorine atoms of the trifluoromethyl group (O-H···F-C). The existence and strength of such intramolecular hydrogen bonds in ortho-substituted phenols are known to influence their physical properties and chemical reactivity. nih.gov This interaction can lock the hydroxyl group in a specific orientation, affecting its ability to act as a directing group in catalytic reactions.
The bulky tert-butyl group at the para-position will sterically hinder the approach of reagents to that end of the molecule but is not expected to significantly influence the conformation of the ortho-trifluoromethyl group. The rotational barrier of the C-CF₃ bond and the C-O bond will determine the dominant conformers in solution. Computational studies on related molecules, such as (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol, have shown that the dihedral angle between the phenol ring and other aromatic substituents can be significant, indicating steric hindrance plays a major role in determining the molecular geometry. nih.gov
Advanced Applications and Materials Science Research Involving 4 Tert Butyl 2 Trifluoromethyl Phenol
Strategic Utilization as a Chemical Building Block in Organic Synthesis
The reactivity of the phenolic hydroxyl group, coupled with the influence of the tert-butyl and trifluoromethyl substituents on the aromatic ring, establishes 4-tert-butyl-2-(trifluoromethyl)phenol as a versatile building block in synthetic chemistry.
Substituted phenols are fundamental precursors for constructing more complex molecular structures. The hydroxyl group can be readily converted into an ether or ester, or it can direct electrophilic substitution on the aromatic ring. While specific examples detailing the extensive use of this compound are specialized, the principles of its application can be understood from the synthesis of related substituted phenols. For instance, 4-(trifluoromethyl)phenol (B195918) is a known starting material for producing 2- and 2,5-substituted derivatives, which are intermediates in the synthesis of various compounds. google.com The presence of the ortho-trifluoromethyl group and para-tert-butyl group in the target molecule provides a pre-defined substitution pattern, making it a valuable starting point for multi-step syntheses where precise control over substituent placement is critical.
The distinct electronic and steric properties of this compound make it an excellent scaffold for developing new organic reagents and ligands. The electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the phenol (B47542), influencing the reactivity and coordination properties of its derivatives. Simultaneously, the bulky tert-butyl group can impart steric hindrance, which is crucial for creating selective reagents or stabilizing reactive species.
A notable example in the broader class of substituted phenols is the development of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead™), a deoxofluorinating agent with high thermal stability. acs.org This reagent, derived from a structurally related tert-butylated phenol, highlights how the substitution on the phenyl ring is key to the reagent's stability and functionality. acs.org By analogy, the this compound framework offers a unique platform for designing reagents where the interplay between steric bulk and strong electron-withdrawing effects could lead to novel reactivity and selectivity.
Role in Coordination Chemistry and Metal Complexation
In coordination chemistry, the deprotonated form of a phenol (a phenolate) is an excellent ligand for a wide range of metal ions. The substituents on the phenol ring play a critical role in modulating the properties of the resulting metal complexes, such as their geometry, stability, and catalytic activity.
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are among the most versatile ligands in coordination chemistry. ekb.eg When derived from a salicylaldehyde (B1680747) (a 2-hydroxybenzaldehyde), the resulting Schiff base ligand contains a phenolate (B1203915) donor, an imine nitrogen donor, and often other donor atoms, allowing it to form stable complexes with transition metals.
While direct synthesis of a Schiff base from a 4-tert-butyl-2-(trifluoromethyl)salicylaldehyde derivative is highly specific, the principles are well-established with analogous structures. For example, Schiff base ligands are frequently synthesized from hydroxybenzaldehydes functionalized with tert-butyl groups. nih.govresearchgate.net These ligands form well-defined metal helicates and other supramolecular architectures. nih.govresearchgate.net Similarly, ligands incorporating trifluoromethyl groups are used to create metal complexes with specific catalytic or electronic properties. nih.gov A well-documented example is the titanium complex of a ligand derived from a trifluoromethylphenylamine and a di-tert-butyl-substituted salicylaldehyde. nih.gov
The combination of the para-tert-butyl and ortho-trifluoromethyl groups in a hypothetical Schiff base ligand derived from this compound would offer a unique steric and electronic profile. The bulky tert-butyl group can influence the geometry around the metal center, while the trifluoromethyl group can significantly alter the metal's redox potential, thereby tuning its catalytic reactivity.
| Ligand Type | Metal Ion | Resulting Complex Type | Key Feature | Reference |
|---|---|---|---|---|
| Derived from 5-tert-butyl-2-hydroxybenzaldehyde | Copper(II) | Dinuclear Helicate | Bulky t-butyl group influences extended structure. | nih.gov |
| Derived from 3,5-di-tert-butyl salicylaldehyde | Titanium(IV) | Monomeric Complex | Steric hindrance from two t-butyl groups. | nih.gov |
| Derived from 4-bromo-salicylaldehyde | Copper(II) | Trinuclear Complex | Used in alcohol oxidation catalysis. | rsc.org |
| Derived from 4-chloro-salicylaldehyde | Copper(II) | Polynuclear Complex | Catalytic activity in alcohol oxidation. | rsc.org |
Metal complexes containing phenolate ligands, particularly those derived from Schiff bases, are extensively studied as catalysts for various organic transformations. These complexes often mimic the active sites of metalloenzymes.
Research has shown that copper(II) complexes can catalyze the oxidation of substrates like o-aminophenol and 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC), modeling the activity of phenoxazinone synthase and catechol oxidase, respectively. rsc.org The catalytic efficiency of these systems is highly dependent on the coordination environment of the metal, which is dictated by the ligand. For instance, copper(II) complexes of Schiff-base ligands have demonstrated good catalytic activity in the oxidation of alcohols to aldehydes. rsc.org Furthermore, copper(II) bis-salicylaldiminate complexes containing trifluoromethyl substituents have been investigated for their inhibitory properties in the initiated oxidation of hydrocarbons and alcohols. functmaterials.org.ua
A metal-phenolate complex derived from this compound would benefit from both the steric influence of the tert-butyl group, which could create a specific substrate-binding pocket, and the electronic effect of the trifluoromethyl group, which would make the metal center more electrophilic and potentially a more active catalyst.
| Complex Type | Substrate | Reaction | Key Finding | Reference |
|---|---|---|---|---|
| Mononuclear Cu(II) Complex | Benzyl (B1604629) Alcohol | Oxidation | High conversion to benzaldehyde. | rsc.org |
| Penta-coordinated Cu(II) Complex | 3,5-di-tert-butylcatechol (3,5-DTBC) | Oxidation (Catecholase Mimic) | High catalytic activity (Kcat = 367.8 h⁻¹). | rsc.org |
| Penta-coordinated Cu(II) Complex | o-aminophenol (OAPH) | Oxidation (Phenoxazinone Synthase Mimic) | Efficient catalytic performance (Kcat = 156.7 h⁻¹). | rsc.org |
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. researchgate.net In this context, "host-guest" chemistry describes complexes where one molecule (the host) creates a binding site that accommodates another molecule (the guest). nih.gov
This compound possesses several features that make it a candidate for participating in host-guest and supramolecular assemblies.
Hydrogen Bonding: The phenolic hydroxyl group is a classic hydrogen bond donor and acceptor, enabling the formation of predictable, ordered structures in the solid state or in solution.
Hydrophobic and Fluorophilic Interactions: The molecule has distinct regions: a large, hydrophobic tert-butyl group and a fluorinated trifluoromethyl group. This amphiphilic character could drive self-assembly in specific solvents or lead to selective binding with guests that have complementary hydrophobic or fluorophilic regions.
Weak Interactions: Crystal structure analyses of similar molecules, such as Schiff bases derived from substituted phenols, reveal the importance of weaker interactions like C—H⋯O contacts in consolidating the crystal packing into larger supramolecular structures. nih.gov
While specific host-guest complexes involving this compound as either host or guest are not widely documented, its structural motifs are common in molecules that do form such assemblies. The design of host molecules often relies on creating well-defined cavities using aromatic panels, and the functional groups on these panels are critical for guest recognition and binding. researchgate.netnih.gov
Design and Synthesis of Supramolecular Assemblies
Investigation of Non-Covalent Interactions in Crystal Packing and Solution
There is no available crystallographic data for this compound in the consulted databases. Consequently, a detailed analysis of its non-covalent interactions, such as hydrogen bonding, halogen bonding, or π-π stacking in the solid state or in solution, cannot be provided. While studies on derivatives of other trifluoromethylated phenols exist, showing interactions like C—H⋯O, C⋯H/H⋯C, and F⋯H/H⋯F, this information cannot be accurately extrapolated to the specific target compound.
Integration into Polymeric and Advanced Functional Materials
The role of 4-tert-butylphenol (B1678320) as a monomer and chain terminator in the production of phenolic, epoxy, and polycarbonate resins is well-established. It is used to control molecular weight and impart specific properties to the final polymer. However, no literature could be found that documents the use of This compound as a precursor for these or any other specialized resin polymers. The presence of the trifluoromethyl group would significantly alter the phenol's reactivity and the potential properties of any resulting polymer, and it appears this has not been a significant area of industrial or academic research.
While the incorporation of trifluoromethyl groups into polymers is a known strategy to enhance properties like thermal stability, chemical resistance, and hydrophobicity, there is no specific research detailing the use of this compound to create such tailored materials. Studies on fluorinated polymers typically involve different fluorinated monomers, and the specific contributions of the 4-tert-butyl and 2-(trifluoromethyl) substituted phenol are not described.
Environmental Fate and Transformation Mechanisms of Substituted Phenols Including 4 Tert Butyl 2 Trifluoromethyl Phenol
Abiotic Degradation Pathways in Environmental Compartments
Abiotic degradation involves non-biological processes that lead to the chemical transformation of a compound. For substituted phenols in the environment, the primary abiotic pathways are photochemical transformation and hydrolysis.
Photochemical transformation, or photolysis, is a significant degradation pathway for many organic pollutants in sunlit surface waters and the atmosphere. The process is initiated by the absorption of light, which can lead to direct or indirect degradation.
For substituted phenols, direct photolysis involves the absorption of ultraviolet (UV) radiation, leading to an excited state. This can result in the photoejection of an electron, forming a phenoxyl radical, which is a key reactive intermediate. Studies on 4-tert-butylphenol (B1678320) (4-t-BP), a structurally related compound, show that its direct photolysis in aqueous solutions yields products such as 4-tert-butylcatechol (B165716) and various dimers. The quantum yield for the direct photolysis of 4-tert-octylphenol, another analogue, was found to be 0.058, with the reaction rate being dependent on oxygen concentration.
Indirect photolysis involves reactions with photochemically generated reactive species, most notably hydroxyl radicals (•OH). The attack of hydroxyl radicals on the aromatic ring is a primary mechanism for the degradation of phenols. This process leads to the formation of hydroxylated intermediates, such as catechols and hydroquinones. For 4-t-BP, reaction with hydroxyl radicals produces 4-tert-butylcatechol and hydroquinone. These intermediates can be further oxidized, leading to the cleavage of the aromatic ring and eventual mineralization into simpler organic acids, and finally, carbon dioxide and water. The photocatalytic degradation of various substituted phenols has been shown to follow pseudo-first-order kinetics. The specific substituents on the phenol (B47542) ring, such as chloro, methyl, or nitro groups, can significantly affect the rate of photocatalytic degradation.
Table 1: Photodegradation Products of Substituted Phenols
| Original Compound | Degradation Process | Key Intermediates/Products | Source(s) |
|---|---|---|---|
| Phenol | Heterogeneous Photodegradation (TiO₂) | Catechol, Resorcinol, Hydroquinone, Malonic acid, Short-chain organic acids | |
| 4-tert-butylphenol | Direct Photolysis | 4-tert-butylcatechol, 4-tert-butylphenol dimer | |
| 4-tert-butylphenol | Indirect Photolysis (•OH oxidation) | 4-tert-butylcatechol, Hydroquinone | |
| 4-tert-octylphenol | Direct Photolysis | 4-tert-octylcatechol, Dimeric structures | |
| 4-tert-octylphenol | Indirect Photolysis (•OH oxidation) | 4-tert-octylcatechol, 2-hydroxy-5-tert-octylbenzoquinone |
Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. The susceptibility of a compound to hydrolysis is a key factor in its environmental persistence.
For many substituted phenols, including 4-tert-butylphenol, hydrolysis is not a significant degradation pathway. These compounds lack functional groups that are readily hydrolyzable under typical environmental pH conditions (pH 4-9). A study conducted according to OECD Test Guideline 111 confirmed that 4-tert-butylphenol is stable in aqueous systems at pH 4, 7, and 9.
However, the presence of certain substituents, such as a trifluoromethyl (-CF₃) group, can alter a compound's stability. While the C-F bond is generally very stable, the aqueous hydrolysis of some trifluoromethylphenols (TFMPs) is highly dependent on their chemical structure and the pH of the system. For instance, 4-TFMP and 2-Chloro-4-TFMP undergo hydrolysis across a pH range of 6.2 to 10.8, whereas 3-TFMP shows strong resistance to hydrolysis even at elevated temperatures and alkaline pH. No degradation was observed for 2-TFMP at pH 6.2. This indicates that the position of the -CF₃ group relative to the hydroxyl group is critical in determining the compound's susceptibility to hydrolytic defluorination.
Biotic Degradation Mechanisms and Microbial Metabolism
Biodegradation by microorganisms is a primary mechanism for the removal of phenolic pollutants from soil and water. This process involves the enzymatic transformation of complex organic molecules into simpler compounds, often leading to complete mineralization.
A wide variety of microorganisms, particularly bacteria, have been identified that can utilize phenols as their sole source of carbon and energy. These microbes are often isolated from contaminated environments such as industrial wastewater, activated sludge, and polluted soils, where they have adapted to metabolize these compounds.
Genera known for their phenol-degrading capabilities include Pseudomonas, Sphingomonas, Alcaligenes, Rhodococcus, and Acinetobacter. For example, Pseudomonas fluorescens PU1 has been shown to degrade up to 1000 ppm of phenol. Specific to alkylphenols, several Sphingobium fuliginis strains have been isolated from rhizosphere sediment that are capable of utilizing 4-tert-butylphenol. One such strain, TIK-1, was able to completely degrade 1.0 mM of 4-tert-butylphenol within 12 hours. Another study successfully isolated Sphingomonas sp. strain TTNP3, which was capable of growing on branched nonylphenol. The isolation process often involves enrichment cultures where the target compound is provided as the sole carbon source, followed by purification on agar (B569324) plates.
Table 2: Examples of Isolated Phenol-Degrading Bacterial Strains
| Bacterial Strain | Source of Isolation | Degraded Compound(s) | Reference(s) |
|---|---|---|---|
| Pseudomonas fluorescens PU1 | Plant root-adjacent soil | Phenol | |
| Sphingobium fuliginis TIK-1, TIK-2, TIK-3 | Phragmites australis rhizosphere sediment | 4-tert-butylphenol, other 4-alkylphenols | |
| Sphingomonas sp. TTNP3 | Not specified | Branched nonylphenol | |
| Stenotrophomonas sp. LA1 | Activated sludge | Phenol (1000 mg/L in 18 h) | |
| Comamonas testosteroni F4 | Pistachio orchard soil | Phenol (800 ppm) |
The microbial degradation of phenols typically proceeds through a series of enzymatic reactions. The initial and crucial step is the hydroxylation of the phenol to form catechol or a substituted catechol, a reaction catalyzed by the enzyme phenol hydroxylase (also known as phenol 2-monooxygenase).
Following this initial hydroxylation, the aromatic ring of the resulting catechol is cleaved. This can occur via two main pathways: the ortho-cleavage pathway or the meta-cleavage pathway.
Ortho-cleavage pathway: The enzyme catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl-bearing carbons of the catechol ring.
Meta-cleavage pathway: The enzyme catechol 2,3-dioxygenase cleaves the bond adjacent to one of the hydroxyl groups.
The intermediates from these pathways are then funneled into central metabolic cycles, such as the tricarboxylic acid (TCA) cycle.
For 4-tert-butylphenol, the degradation by Sphingobium fuliginis strain TIK-1 has been shown to proceed via a meta-cleavage pathway. The process is initiated by hydroxylation to form the intermediate 4-tert-butylcatechol. Subsequent ring cleavage and metabolism lead to the formation of 3,3-dimethyl-2-butanone, which retains the tert-butyl structure of the parent compound. The involvement of a meta-cleavage enzyme was confirmed by experiments using 3-fluorocatechol, an inhibitor of these enzymes, which resulted in the accumulation of 4-tert-butylcatechol. This specific pathway allows the bacterium to utilize 4-t-BP and a range of other 4-alkylphenols for growth.
Environmental Transport and Distribution Modeling
Environmental fate models are computational tools used to predict the movement, transformation, and ultimate distribution of chemicals released into the environment. These models integrate a chemical's physical-chemical properties with environmental characteristics to estimate concentrations in various compartments such as air, water, soil, and sediment.
For substituted phenols, key properties influencing their transport and distribution include water solubility, vapor pressure, the octanol-water partition coefficient (Kow), and the soil organic carbon-water (B12546825) partition coefficient (Koc). The log Kow for 4-tert-butylphenol is 3.3, indicating a moderate potential for bioaccumulation.
Fate and transport models, such as the Water Quality Analysis Simulation Program (WASP), have been used to simulate the distribution of alkylphenols like 4-nonylphenol (B119669) and 4-t-octylphenol in river systems. Such models account for contaminant loading from various sources (e.g., tributaries, wastewater treatment plants) and simulate processes like advection, dispersion, adsorption to sediment, and degradation. A study on the Yong River in China modeled the fate of these compounds and found that the combined effects of adsorption and degradation significantly reduced their dissolved concentrations. For some compounds like 4-nonylphenol, adsorption to sediment was the more dominant removal process, while for others, degradation played an equal or greater role. These models are invaluable for understanding the long-term impacts of chemical releases and for developing effective management strategies.
Predictive Models for Environmental Mobility and Persistence
The environmental mobility and persistence of substituted phenols, including 4-tert-butyl-2-(trifluoromethyl)phenol, are critical factors in assessing their potential environmental impact. Predictive models are essential tools for estimating these characteristics, especially for compounds where extensive experimental data may be lacking. These models primarily rely on physicochemical properties and molecular structure to forecast a chemical's behavior in various environmental compartments. researchgate.netjetjournal.us
A key parameter in these predictions is the soil organic carbon-water partition coefficient (Koc), which quantifies the tendency of a chemical to adsorb to soil and sediment organic matter. researchgate.netchemsafetypro.com A high Koc value indicates strong adsorption, leading to low mobility, whereas a low Koc suggests the compound is more likely to remain in the water phase and be mobile. chemsafetypro.com The mobility of a substance in soil is a primary determinant of its potential to leach into groundwater or move via surface runoff. chemsafetypro.com
Quantitative Structure-Activity Relationship (QSAR) models are widely used to predict the Koc of substituted phenols. researchgate.netnih.gov These models establish a mathematical relationship between a compound's chemical structure and its soil sorption coefficient. researchgate.net Key molecular descriptors used in QSAR models for phenols include:
Hydrophobicity (log Kow): The n-octanol/water partition coefficient is a fundamental descriptor, as sorption is often a partitioning process into soil organic matter. nih.govnih.gov
Molecular Connectivity Indices: These descriptors encode information about the size, shape, and branching of the molecule. nih.gov
Quantum Chemical Parameters: Properties like the energy of the lowest unoccupied molecular orbital (ELUMO) can help predict the reactivity and interaction potential of the molecule. nih.govnih.gov
Dissociation Constant (pKa): For ionizable compounds like phenols, the pKa is crucial as the neutral and ionized forms exhibit different sorption behaviors. nih.gov
Advanced modeling techniques, such as artificial neural networks (ANN) and other machine learning approaches like random forest, have been shown to improve the predictive accuracy of Koc values for polar organic chemicals like substituted phenols compared to traditional multiple linear regression models. researchgate.netjetjournal.usnih.govchemrxiv.org These models can handle complex, non-linear relationships between molecular descriptors and sorption behavior. researchgate.netjetjournal.us
Once the Koc is estimated, it can be used to classify the chemical's mobility. Several classification schemes exist, which are used by regulatory bodies to screen for potentially problematic substances. chemsafetypro.comecetoc.orgzenodo.org For instance, substances with very low Koc values are considered "very mobile" and may pose a risk to drinking water resources if they are also persistent. chemrxiv.orgecetoc.org
Table 1: Soil Mobility Classification Based on Koc Values
| Mobility Class | Koc Range (McCall, et al.) | Log Koc Range (FAO/US EPA) | Mobility Potential |
| Very High / Highly Mobile | 0 - 50 | < 1 | High potential to leach to groundwater and move with surface water. |
| High / Mobile | 50 - 150 | 1 - 2 | Likely to move within the soil profile. |
| Medium / Moderately Mobile | 150 - 500 | 2 - 3 | Some movement is possible, but generally contained within the upper soil layers. |
| Low / Slightly Mobile | 500 - 2,000 | 3 - 4 | Unlikely to leach significantly. |
| Slightly / Hardly Mobile | 2,000 - 5,000 | 4 - 5 | Very low mobility; strongly bound to soil. |
| Immobile | > 5,000 | > 5 | Essentially immobile in the soil environment. |
Data sourced from McCall, et al. (1981) and FAO/US EPA guidelines. chemsafetypro.com
Studies on Sorption and Leaching Behavior in Environmental Matrices
Sorption Behavior:
Sorption of substituted phenols to soil and sediment is primarily driven by partitioning into soil organic matter. researchgate.netnih.gov Therefore, the organic carbon content (foc) of the soil is a dominant factor; higher foc leads to stronger sorption and reduced mobility. researchgate.netresearchgate.net
The chemical structure of this compound suggests a relatively high degree of hydrophobicity due to the presence of the tert-butyl and trifluoromethyl groups. Hydrophobicity is a key driver for sorption, meaning this compound is expected to have a significant affinity for organic-rich soils. nih.govmdpi.com
Several factors influence the extent of sorption for substituted phenols:
Soil Properties:
Organic Carbon Content (foc): As the primary sorbent phase, higher foc results in greater sorption. researchgate.netnih.gov
Soil pH: Phenols are weak acids. At a pH below the compound's pKa, it exists predominantly in its neutral, more hydrophobic form, which sorbs more strongly. At a pH above the pKa, it deprotonates to form a phenolate (B1203915) anion, which is more water-soluble and less likely to sorb to organic matter, though it may interact with mineral surfaces. researchgate.netnih.gov
Clay Content and Mineralogy: Clay minerals can contribute to sorption, particularly for the ionized form of phenols, through surface adsorption mechanisms.
Chemical Properties:
Hydrophobicity (Kow): Higher hydrophobicity, driven by nonpolar substituents like the tert-butyl group, strongly correlates with increased sorption. mdpi.com
Substituent Effects: The nature and position of substituent groups significantly impact sorption. Electron-withdrawing groups, like the trifluoromethyl group, can affect the pKa and the electronic character of the aromatic ring, influencing its interactions with soil components. mdpi.com
pKa: The acidity of the phenolic proton determines the pH at which the compound ionizes, which is a critical control on its sorption behavior. nih.gov
Table 2: Factors Influencing Sorption of Substituted Phenols in Soil
| Factor | Influence on Sorption | Rationale |
| Soil Properties | ||
| High Organic Carbon Content | Increases Sorption | Provides a larger partitioning medium for hydrophobic compounds. researchgate.net |
| Low Soil pH (below pKa) | Increases Sorption | The neutral, less polar form of the phenol dominates, favoring partitioning into organic matter. nih.gov |
| High Soil pH (above pKa) | Decreases Sorption | The ionized, more polar phenolate form dominates, which is more soluble in water. researchgate.net |
| High Clay Content | Can Increase Sorption | Provides surfaces for adsorption, especially for ionized forms. |
| Chemical Properties | ||
| High Hydrophobicity (log Kow) | Increases Sorption | Greater tendency to move from the aqueous phase to the organic phase of the soil. mdpi.com |
| Presence of Nonpolar Groups (e.g., tert-butyl) | Increases Sorption | Enhances the overall hydrophobicity of the molecule. |
| Presence of Polar/Ionizable Groups | Complicates Sorption | Behavior becomes highly dependent on environmental pH. nih.gov |
Leaching Behavior:
Leaching is the process by which a chemical is transported downwards through the soil profile with percolating water. researchgate.net The potential for a substituted phenol to leach is inversely related to its sorption affinity. researchgate.net Compounds that are weakly sorbed are more mobile and have a higher leaching potential. chemsafetypro.com
For this compound, its expected strong sorption to organic matter would suggest a low to moderate leaching potential. However, in soils with low organic carbon content or under conditions of high water flow (e.g., heavy rainfall), leaching could become more significant. researchgate.net Furthermore, in alkaline soils where the pH is above the compound's pKa, the formation of the more water-soluble phenolate anion would increase its mobility and leaching risk. researchgate.net The presence of vegetation can also influence leaching, as plants can take up water and dissolved compounds, and their root systems can alter soil structure and water flow paths. eeer.orgnih.gov
Future Directions and Emerging Research Opportunities for 4 Tert Butyl 2 Trifluoromethyl Phenol
Development of Sustainable and Green Synthetic Methodologies
Traditional syntheses of highly substituted phenols often rely on harsh conditions and hazardous reagents. Future research will increasingly focus on developing environmentally benign and efficient pathways to 4-tert-butyl-2-(trifluoromethyl)phenol and its analogs. Green chemistry principles, such as atom economy, use of renewable resources, and catalyst-based reactions, are central to this effort. mdpi.com
Promising areas of investigation include biocatalytic routes, which utilize enzymes like lipases or oxidoreductases to perform specific chemical transformations under mild, aqueous conditions. tandfonline.comacs.orgnih.gov For instance, enzymes could be engineered to catalyze the regioselective functionalization of a 4-tert-butylphenol (B1678320) precursor. chemistryviews.org Another green avenue is the ipso-hydroxylation of corresponding arylboronic acids, which can be achieved with high efficiency using reagents like hydrogen peroxide in green solvents such as ethanol, often in minutes and at room temperature. nih.govrsc.org This approach avoids harsh reagents and simplifies purification. researchgate.net Furthermore, electrochemical synthesis offers a sustainable, reagent-minimal approach for transformations like O-trifluoromethylation of phenol (B47542) derivatives, avoiding the need for toxic metal catalysts or expensive oxidants. researchgate.netbohrium.com
| Methodology | Key Principles & Advantages | Potential Application for Synthesis | Relevant Research Findings |
|---|---|---|---|
| Biocatalysis | Use of enzymes (e.g., lipases, peroxidases); mild aqueous conditions; high selectivity. tandfonline.comnih.gov | Enzymatic hydroxylation or functionalization of a suitable precursor. | Lipases have been effectively used for the ipso-hydroxylation of arylboronic acids to phenols. tandfonline.com Ene-reductase enzymes can aromatize cyclohexanones to phenols. chemistryviews.org |
| Ipso-hydroxylation of Arylboronic Acids | High efficiency; mild conditions (room temp); green oxidants (H₂O₂); rapid reaction times. nih.gov | Conversion of 4-tert-butyl-2-(trifluoromethyl)phenylboronic acid to the target phenol. | Protocols exist for one-minute, scalable synthesis of various substituted phenols in ethanol. nih.govrsc.org |
| Electrochemical Synthesis | Avoids bulk chemical oxidants/reductants; high control over reaction potential; resource-efficient. bohrium.com | Anodic oxidation to introduce or modify functional groups on the phenol ring. | Electrochemical methods have been developed for the O-trifluoromethylation of electron-deficient phenols. researchgate.net |
| Flow Chemistry | Improved heat and mass transfer; enhanced safety for hazardous reactions; potential for automation. | Controlled introduction of the trifluoromethyl group onto the 4-tert-butylphenol scaffold. | General flow chemistry setups allow for precise control over temperature, pressure, and reaction time, improving yield and safety in multi-step syntheses. |
Exploration of Novel Catalytic Transformations for Derivatization
The derivatization of the this compound core is crucial for tuning its properties and creating new functional molecules. Future research will focus on novel catalytic methods to selectively functionalize the aromatic ring, the hydroxyl group, or even the substituent groups. The steric hindrance from the tert-butyl group and the electronic influence of the trifluoromethyl group present unique challenges and opportunities for regioselective catalysis. researchgate.net
Cross-coupling reactions, such as Suzuki-Miyaura and Ullmann-type couplings, are powerful tools for forming C-C and C-O bonds, respectively. acs.orgnih.govnih.gov Developing catalysts, potentially based on nickel or copper, that can efficiently couple aryl groups to the sterically crowded positions of the phenol or activate its C-O bond for transformation is a key research direction. nih.govacs.org Moreover, direct C-H activation and functionalization represent an atom-economical strategy for derivatization. nih.gov Research into visible-light-promoted trifluoromethylation of phenols using sources like CF₃I could offer mild pathways to introduce additional CF₃ groups. chemistryviews.org Similarly, exploring new reagents and conditions for O-trifluoromethylation could yield novel trifluoromethyl ether derivatives with unique properties. nih.govcas.cnacs.org
| Transformation Type | Catalyst/Reagent System | Potential Derivatization Outcome | Key Research Challenge/Opportunity |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Nickel-based catalysts | Arylation at C-Br or C-Cl positions (if introduced); formation of biaryl structures. | Overcoming steric hindrance from the ortho tert-butyl group. Nickel catalysts are effective for coupling phenol derivatives like carbamates and sulfamates. acs.org |
| Ullmann C-O Coupling | Copper/Picolinic acid | Synthesis of diaryl ethers by coupling the phenolic -OH with aryl halides. nih.gov | Achieving high yields with electronically deactivated or sterically hindered aryl halides. |
| Direct C-H Trifluoromethylation | Visible light photocatalysis; Togni reagent | Introduction of additional CF₃ groups at available aromatic C-H positions. researchgate.net | Controlling regioselectivity on the electron-deficient aromatic ring. nih.gov |
| Oxidative Cross-Coupling | K₂S₂O₈ / CF₃COOH | Formation of biphenol structures through C-C bond formation between two phenol units. acs.org | Controlling chemo-selectivity to favor cross-coupling over homo-coupling. nih.gov |
Advanced Characterization Techniques for Complex Molecular States
A deep understanding of the structure and behavior of this compound, especially when incorporated into larger systems like polymers or molecular crystals, requires sophisticated analytical techniques. Future research will increasingly employ a combination of advanced methods to probe its molecular and electronic structure, as well as intermolecular interactions.
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of materials in the solid phase. rsc.org For a molecule like this compound incorporated into a resin, ¹³C ssNMR can distinguish between different carbon environments and monitor changes during curing or degradation. dtic.milscispace.com Crucially, ¹⁹F NMR is highly sensitive for detecting and characterizing organofluorine compounds, providing detailed information about the local environment of the trifluoromethyl group. numberanalytics.comresearchgate.net Advanced mass spectrometry techniques, such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) and high-resolution Orbitrap MS, will be essential for identifying trace-level derivatives and degradation products, contributing to a better understanding of the compound's stability and reactivity. researchgate.netacs.org These methods are part of a broader push to characterize the entirety of organofluorine compounds in complex matrices. nih.gov
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| Solid-State ¹³C NMR | Molecular structure, cross-linking in polymers, molecular mobility, degradation pathways. dtic.mil | Characterizing phenolic resins or polymers containing the compound as a monomer unit. scispace.com |
| Solid-State ¹⁹F NMR | Local chemical and magnetic environment of the CF₃ group, intermolecular interactions. numberanalytics.com | Probing the role of the trifluoromethyl group in material properties and molecular packing. |
| High-Resolution Mass Spectrometry (e.g., Orbitrap, FT-ICR-MS) | Precise mass determination, elemental composition, identification of metabolites and degradation products. acs.org | Elucidating reaction mechanisms and assessing the environmental or biological fate of the compound. |
| X-ray Crystallography | Three-dimensional molecular structure, bond lengths, bond angles, crystal packing. | Determining the precise geometry and intermolecular forces (e.g., hydrogen bonding, F•••H interactions) in the solid state. |
Computational Design and Predictive Modeling for Structure-Property Relationships
Computational chemistry offers a powerful, predictive approach to understanding and harnessing the properties of this compound without the need for extensive empirical experimentation. Future research will leverage advanced modeling to establish clear structure-property relationships, guiding the synthesis of derivatives with tailored functionalities.
Density Functional Theory (DFT) is a cornerstone of this approach, enabling the accurate prediction of molecular properties. For phenolic compounds, DFT calculations have been successfully used to predict acid dissociation constants (pKa), which is fundamental to understanding reactivity. nih.govneliti.comnih.gov Such models can be refined to achieve high accuracy, with mean absolute errors of less than 0.4 pKa units. acs.orgscispace.com These calculations can also predict spectroscopic signatures (NMR, IR), redox potentials, and bond dissociation energies, providing insight into the compound's antioxidant potential and chemical stability. By modeling reaction pathways, computational studies can help optimize synthetic conditions and predict the regioselectivity of derivatization reactions. This predictive power allows for the in silico design of new molecules with desired electronic, optical, or biological properties before committing to laboratory synthesis.
| Computational Method | Predicted Property | Significance for Research & Development |
|---|---|---|
| Density Functional Theory (DFT) with Continuum Solvation Models (PCM, SMD) | pKa, redox potential, bond dissociation energies, NMR/IR spectra. nih.govneliti.com | Predicts acidity, antioxidant capacity, and aids in the interpretation of experimental spectra. nih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of non-covalent interactions (e.g., hydrogen bonds, halogen bonds). | Elucidates how the molecule interacts with itself and other molecules in condensed phases or at receptor sites. |
| Molecular Dynamics (MD) Simulations | Conformational dynamics, solvation structure, behavior in polymer matrices. | Models the behavior of the molecule in materials, predicting its effect on bulk properties like glass transition temperature or mechanical strength. |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity (e.g., toxicity, enzyme inhibition) based on molecular descriptors. | Guides the design of derivatives with enhanced bioactivity or reduced toxicity for pharmaceutical or agrochemical applications. |
Integration into Multifunctional Materials and Devices
The unique combination of a bulky, thermally stable tert-butyl group and a highly electronegative, hydrophobic trifluoromethyl group makes this compound an attractive building block for advanced materials. Future research will explore its incorporation as a monomer, additive, or end-capper in polymers to create materials with enhanced properties.
In polymer science, fluorinated monomers are known to impart desirable characteristics such as high thermal stability, chemical resistance, low surface energy (hydrophobicity), and specific optical properties like a low refractive index. ingentaconnect.comnih.gov Incorporating this compound into phenolic resins or polycarbonates could significantly enhance their thermal performance and moisture resistance. researchgate.net The presence of the trifluoromethyl group can also lower the dielectric constant, making such polymers candidates for microelectronics applications. In photonics, fluorinated polymers are used for low-loss optical waveguides due to the low absorption of C-F bonds in the near-infrared region. mdpi.com The subject compound could serve as a monomer for creating novel polymers with tunable refractive indices for such applications. Furthermore, the distinct polarity and potential for intermolecular interactions could be exploited in the design of chemical sensors, where the phenol could act as a recognition site for specific analytes.
| Material/Device Application | Role of this compound | Anticipated Property Enhancement |
|---|---|---|
| High-Performance Polymers (e.g., Polycarbonates, Epoxy Resins) | Monomer or chain terminator. | Increased glass transition temperature (Tg), enhanced thermal stability, improved hydrophobicity and chemical resistance. researchgate.net |
| Low-Dielectric Constant Materials | Monomer or additive in polymer matrices. | Reduced dielectric constant due to the low polarizability of the C-F bond, suitable for microelectronic insulation. |
| Optical Materials (e.g., Waveguides) | Monomer for UV-curable fluoropolymers. | Low refractive index, low optical propagation loss at telecommunication wavelengths. mdpi.com |
| Chemical Sensors | Functional recognition layer. | Selective binding of analytes through hydrogen bonding or other specific interactions, with the CF₃ group modulating electronic properties for signal transduction. |
| Fluorinated Coatings | Component in resin formulation. | Low surface energy leading to oleophobic and hydrophobic surfaces with anti-fouling or self-cleaning properties. researchgate.net |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-Tert-butyl-2-(trifluoromethyl)phenol in a laboratory setting?
- Methodology : The synthesis typically involves introducing tert-butyl and trifluoromethyl groups onto a phenolic backbone. Strategies may include Friedel-Crafts alkylation for tert-butyl attachment and electrophilic substitution for trifluoromethylation. Protecting groups (e.g., tert-butyl carbamates) may stabilize intermediates .
- Critical Parameters : Reaction temperature (< 80°C to avoid decomposition), solvent polarity (e.g., dichloromethane for electrophilic substitutions), and catalyst selection (e.g., Lewis acids like AlCl₃ for alkylation). Purity should be verified via HPLC-MS or NMR .
Q. How can the structure of this compound be confirmed experimentally?
- Analytical Techniques :
- NMR : and NMR to confirm substituent positions and electronic environments. The trifluoromethyl group exhibits a distinct triplet in NMR .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₁H₁₃F₃O, theoretical 218.09 g/mol).
- FT-IR : Peaks at ~3300 cm⁻¹ (O-H stretch) and 1100-1200 cm⁻¹ (C-F vibrations) .
Q. What safety protocols are essential for handling this compound?
- Hazard Mitigation :
- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
- Work in a fume hood due to potential volatility and inhalation risks.
- Store in airtight containers away from oxidizers; decomposition may release toxic fluorinated gases .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the acidity of the phenolic hydroxyl group?
- Mechanistic Insight : The -CF₃ group increases acidity by stabilizing the deprotonated phenoxide ion via inductive effects. The pKa is estimated to be ~8.2 (vs. ~10 for phenol), comparable to other trifluoromethyl-substituted phenols. Computational studies (DFT) can model charge distribution .
- Experimental Validation : Potentiometric titration in non-aqueous solvents (e.g., DMSO) to measure precise pKa .
Q. What are the challenges in analyzing environmental degradation products of this compound?
- Degradation Pathways : Photolysis or hydrolysis may yield trifluoroacetic acid (TFA) and tert-butyl derivatives.
- Analytical Strategies :
- LC-QTOF-MS : To identify low-concentration degradation products.
- Isotope Labeling : Use -labeled water to track hydrolysis intermediates .
Q. How can contradictory toxicological data from in vitro and in vivo studies be resolved?
- Case Study : If in vitro assays (e.g., Ames test) show mutagenicity but in vivo rodent studies do not, consider:
- Metabolic Differences : Liver enzymes may detoxify the compound in vivo.
- Dosage Effects : Sub-threshold exposure levels in vivo.
Q. What strategies optimize regioselectivity in derivatizing this phenol for drug discovery?
- Functionalization : Target the hydroxyl group for sulfonation or phosphorylation to enhance bioavailability.
- Protection/Deprotection : Use tert-butyl dimethylsilyl (TBS) groups to protect the hydroxyl during multi-step syntheses .
Key Research Gaps
- Ecotoxicity : Limited data on aquatic chronic toxicity (e.g., EC₅₀ for Daphnia magna).
- Degradation Kinetics : Half-life in soil/water under UV exposure remains unquantified.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
